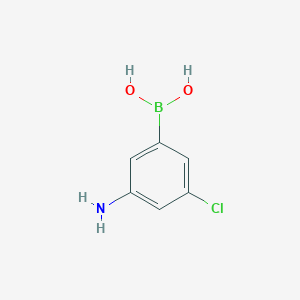

(3-Amino-5-chlorophenyl)boronic acid

Description

BenchChem offers high-quality (3-Amino-5-chlorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-5-chlorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1186403-18-8 |

|---|---|

Molecular Formula |

C6H7BClNO2 |

Molecular Weight |

171.39 g/mol |

IUPAC Name |

(3-amino-5-chlorophenyl)boronic acid |

InChI |

InChI=1S/C6H7BClNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,9H2 |

InChI Key |

OXPDYMVDZZYPJS-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)N)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (3-Amino-5-chlorophenyl)boronic acid: A Versatile Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-5-chlorophenyl)boronic acid, bearing the CAS number 1186403-18-8, is a substituted aromatic boronic acid of significant interest in the fields of medicinal chemistry and advanced materials science. Its unique trifunctional nature, featuring a boronic acid moiety, an amino group, and a chloro substituent on the phenyl ring, makes it a highly versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions and the design of novel bioactive compounds.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives have become indispensable tools in modern organic synthesis, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology allows for the efficient and stereospecific formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures.[2] The value of a particular boronic acid is determined by the nature and position of the substituents on the aromatic ring. These substituents not only influence the electronic and steric properties of the boronic acid, thereby modulating its reactivity, but also serve as functional handles for further chemical modifications.

(3-Amino-5-chlorophenyl)boronic acid is a prime example of a strategically functionalized building block. The boronic acid group serves as the reactive site for cross-coupling reactions. The amino group, a nucleophilic and basic site, can be readily derivatized to introduce a wide range of functionalities or to modulate the biological activity of the target molecule. The chloro substituent, an electron-withdrawing group, alters the electronic properties of the phenyl ring and provides an additional site for potential cross-coupling reactions or other transformations. This combination of functionalities in a single, readily accessible molecule makes it a valuable asset in the synthesis of diverse chemical libraries for drug discovery and the development of novel organic materials.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of (3-Amino-5-chlorophenyl)boronic acid is crucial for its effective use in synthesis and for the development of robust analytical methods.

| Property | Value | Source |

| CAS Number | 1186403-18-8 | [3] |

| Molecular Formula | C₆H₇BClNO₂ | [3] |

| Molecular Weight | 171.39 g/mol | [3] |

| Appearance | Off-white to light brown powder or crystalline solid | General Observation |

| Melting Point | Data not available in searched literature. | |

| Solubility | Soluble in many common organic solvents such as methanol, DMSO, and DMF. Poorly soluble in nonpolar solvents and water. | General knowledge of similar compounds |

| pKa | Estimated to be in the range of 8-9 for the boronic acid moiety, influenced by the amino and chloro substituents. | General knowledge of substituted phenylboronic acids |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons in the region of δ 6.5-7.5 ppm. The chemical shifts and coupling patterns will be influenced by the positions of the amino, chloro, and boronic acid groups. The protons of the B(OH)₂ group will likely appear as a broad singlet, and the protons of the NH₂ group will also be a singlet, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon atom attached to the boron will have a characteristic chemical shift.

-

¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids and will show a single resonance, the chemical shift of which is indicative of the coordination state of the boron atom.[4] For a tricoordinate boronic acid, the signal is typically observed in the range of +25 to +35 ppm.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns due to the presence of boron and chlorine.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (around 3200-3600 cm⁻¹), N-H stretching of the amino group (around 3300-3500 cm⁻¹), B-O stretching (around 1300-1400 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).

Synthesis and Purification

The synthesis of (3-Amino-5-chlorophenyl)boronic acid can be approached through several established methods for the preparation of arylboronic acids. A common and effective strategy involves a two-step sequence starting from a readily available substituted aniline or nitrobenzene.

Conceptual Synthesis Workflow:

A plausible synthesis route for (3-Amino-5-chlorophenyl)boronic acid.

Detailed Experimental Protocol (Hypothetical, based on related procedures):

Step 1: Synthesis of 2-(3-Amino-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

To a dry, nitrogen-purged reaction vessel, add 3-bromo-5-chloroaniline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.).

-

Add a suitable anhydrous solvent, such as dioxane or DMSO.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with a solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude pinacol ester intermediate, which can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to (3-Amino-5-chlorophenyl)boronic acid

-

Dissolve the purified pinacol ester from Step 1 in a suitable solvent mixture, such as THF/water.

-

Add an acid, such as 2M HCl, and stir the mixture at room temperature for 2-4 hours.

-

Neutralize the reaction mixture with a base, such as saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization from a suitable solvent system.[5]

Purification Considerations:

Arylboronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for decomposition on silica. Recrystallization is often the preferred method for obtaining high-purity material. It is also important to note that arylboronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[6] The presence of boroxines can affect the reactivity of the boronic acid in subsequent reactions.[6] Drying the purified boronic acid under high vacuum can help to minimize the boroxine content.[6]

Reactivity and Mechanistic Insights

The reactivity of (3-Amino-5-chlorophenyl)boronic acid is dominated by the chemistry of the boronic acid group, with the amino and chloro substituents playing a significant role in modulating its properties.

The Suzuki-Miyaura Coupling Reaction:

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2] This reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an organohalide or triflate.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

A simplified representation of the Suzuki-Miyaura catalytic cycle.

The key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X) to form a Pd(II) species.[7]

-

Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[2]

-

Reductive Elimination: The two organic groups (Ar and Ar') are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Influence of Substituents on Reactivity:

The electronic nature of the substituents on the phenylboronic acid can influence the rate of the transmetalation step.

-

Amino Group (-NH₂): As an electron-donating group, the amino group increases the electron density on the aromatic ring. This can make the transmetalation step slower compared to unsubstituted phenylboronic acid. However, the amino group also provides a handle for further functionalization.

-

Chloro Group (-Cl): As an electron-withdrawing group, the chloro group decreases the electron density on the aromatic ring. This can facilitate the transmetalation step.

The interplay of these two groups in (3-Amino-5-chlorophenyl)boronic acid results in a balanced reactivity profile, making it a suitable coupling partner in a wide range of Suzuki-Miyaura reactions.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly recognized as valuable pharmacophores in drug design.[1] The boron atom can form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and sensors for carbohydrates. (3-Amino-5-chlorophenyl)boronic acid serves as a versatile scaffold for the synthesis of bioactive molecules.

As a Building Block for Kinase Inhibitors: The biaryl motif is a common core structure in many kinase inhibitors. Suzuki-Miyaura coupling using (3-Amino-5-chlorophenyl)boronic acid allows for the efficient construction of such scaffolds. The amino group can be further elaborated to introduce side chains that interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

In the Synthesis of Protease Inhibitors: The boronic acid moiety itself can act as a transition-state analog inhibitor of serine proteases.[8] While the primary use of (3-Amino-5-chlorophenyl)boronic acid is as a coupling partner, the resulting biaryl structures can be further modified to incorporate a boronic acid warhead for targeting proteases.

For the Development of PROTACs and Molecular Glues: The amino group provides a convenient attachment point for linkers used in the design of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. These emerging therapeutic modalities rely on bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality and reactivity of (3-Amino-5-chlorophenyl)boronic acid.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

Protect from moisture, as boronic acids can undergo dehydration to form boroxines.[6]

-

It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[10]

Handling:

-

Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[9]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

As with many arylboronic acids, this compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[11]

Quality Control and Analytical Methods

Ensuring the purity of (3-Amino-5-chlorophenyl)boronic acid is critical for achieving reproducible results in synthetic applications.

Common Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for assessing the purity of boronic acids. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is suitable for this compound due to the aromatic ring. The development of a robust HPLC method for boronic acids can be challenging due to their potential for on-column degradation.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of the compound. The presence of impurities can often be detected by the appearance of extra signals in the spectrum. It can also be used to estimate the ratio of the boronic acid to its boroxine anhydride.[6]

-

Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined temperature. A broad melting range can be indicative of impurities.[13]

Workflow for Quality Control Analysis:

A typical quality control workflow for (3-Amino-5-chlorophenyl)boronic acid.

Conclusion

(3-Amino-5-chlorophenyl)boronic acid is a valuable and versatile building block in modern organic chemistry. Its trifunctional nature provides a wealth of opportunities for the synthesis of complex molecules with diverse applications, particularly in the realm of drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential. As the demand for novel and sophisticated molecular architectures continues to grow, the importance of strategically functionalized building blocks like (3-Amino-5-chlorophenyl)boronic acid will undoubtedly increase.

References

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. 3-Amino-5-chlorophenylboronic acid | CAS:1186403-18-8 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 8. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. 3-氯苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. moravek.com [moravek.com]

3-Amino-5-chlorobenzeneboronic acid chemical structure and molecular weight

This guide provides an in-depth technical analysis of 3-Amino-5-chlorobenzeneboronic acid , a specialized organoboron intermediate used in the synthesis of complex pharmaceutical scaffolds.

Executive Summary

3-Amino-5-chlorobenzeneboronic acid is a bifunctional aromatic building block characterized by a 1,3,5-substitution pattern. It features three distinct functional handles: a boronic acid moiety (for Suzuki-Miyaura cross-coupling), a primary amine (for amide coupling or reductive amination), and a chlorine atom (providing lipophilicity or a site for secondary cross-coupling).

This "privileged scaffold" is particularly valuable in medicinal chemistry for fragment-based drug discovery (FBDD), allowing the rapid construction of libraries targeting kinases and proteases where the meta-meta substitution geometry allows vectors to explore specific protein sub-pockets.

Physicochemical Profile

The following data characterizes the free acid form. Researchers should note that this compound frequently exists in equilibrium with its cyclic anhydride (boroxine) and may be supplied as a pinacol ester to enhance stability.

| Property | Value | Notes |

| IUPAC Name | (3-Amino-5-chlorophenyl)boronic acid | |

| Molecular Formula | C₆H₇BClNO₂ | |

| Molecular Weight | 171.39 g/mol | Calculated based on standard atomic weights. |

| CAS Number | Not universally listed | Often custom-synthesized; derivatives (e.g., pinacol ester) are more common in catalogs. |

| Appearance | Off-white to beige solid | Hygroscopic; tends to darken upon oxidation. |

| Solubility | DMSO, Methanol, DMF | Limited solubility in non-polar solvents; hydrolyzes in water. |

| pKa (Boronic Acid) | ~8.5 - 9.0 | The electron-withdrawing Cl lowers pKa relative to phenylboronic acid (8.8), while the amino group provides a compensating mesomeric effect. |

Structural Visualization

The molecule possesses a

Figure 1: Connectivity map of 3-Amino-5-chlorobenzeneboronic acid showing the meta-meta substitution pattern.

Synthetic Methodology

Direct borylation of 3-amino-5-chlorobenzene is challenging due to the competing reactivity of the amine and the potential for protodeboronation. The most robust route involves the Miyaura Borylation of a nitro-precursor followed by selective reduction.

Route: Nitro Reduction Pathway

This protocol avoids the use of protecting groups on the amine, streamlining the workflow.

Step 1: Miyaura Borylation

-

Precursor: 1-Bromo-3-chloro-5-nitrobenzene.

-

Reagents: Bis(pinacolato)diboron (

), -

Solvent: 1,4-Dioxane (anhydrous).

-

Mechanism: Palladium-catalyzed cross-coupling replaces the bromine with the boronate ester. The nitro and chloro groups remain intact due to the chemoselectivity of the catalyst system.

Step 2: Selective Nitro Reduction

-

Precursor: 3-Chloro-5-nitrophenylboronic acid pinacol ester.

-

Reagents: Iron powder (Fe), Ammonium Chloride (

). -

Solvent: Ethanol/Water (4:1).

-

Critical Note: Catalytic hydrogenation (

, Pd/C) is NOT recommended as it will likely cause hydrodechlorination (stripping the chlorine atom). The Fe/NH4Cl method is mild and chemoselective for the nitro group.

Step 3: Hydrolysis (Optional)

-

If the free acid is required, the pinacol ester is hydrolyzed using

/

Figure 2: Synthetic workflow highlighting the chemoselective reduction strategy.

Applications in Drug Discovery

Suzuki-Miyaura Cross-Coupling

The primary application of this molecule is as a nucleophile in Suzuki couplings. The amino group is orthogonal to the boronic acid, allowing for sequential functionalization.

-

Self-Validating Protocol:

-

Monitor: Use LC-MS to track the disappearance of the aryl halide electrophile.

-

Control: Boronic acids with free amines can coordinate to the Pd catalyst, poisoning it. Recommendation: Use a base like

and potentially protect the amine (e.g., as a Boc-derivative) if yields are low.

-

Fragment-Based Drug Design (FBDD)

The 3-amino-5-chloro motif is a bioisostere for various lipophilic/polar spacers.

-

Chlorine: Fills hydrophobic pockets (e.g., in the S1 pocket of proteases).

-

Amine: Forms hydrogen bonds with backbone carbonyls or side-chain residues (e.g., Asp/Glu).

-

Boronic Acid: Can be retained as a covalent warhead (reversible covalent inhibitors of serine proteases) or coupled to extend the scaffold.

Handling & Stability

Boroxine Equilibrium

Like many boronic acids, 3-amino-5-chlorobenzeneboronic acid spontaneously dehydrates to form a cyclic trimer (boroxine).

-

Observation: The melting point may appear broad or variable depending on the degree of dehydration.

-

Reversal: The boroxine hydrolyzes back to the monomeric acid in the presence of water or during the aqueous basic conditions of a Suzuki coupling.

Storage Protocol

-

Temperature: Store at 2–8°C.

-

Atmosphere: Under Argon or Nitrogen (prevent oxidation of the amine).

-

Container: Amber glass to prevent light-induced degradation.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

PubChem Compound Summary. "3-Aminophenylboronic acid (Related Structure)." National Center for Biotechnology Information. Link(Note: Used for comparative physicochemical properties).

A Technical Guide to the Solubility of (3-Amino-5-chlorophenyl)boronic acid in Organic Solvents

Abstract

(3-Amino-5-chlorophenyl)boronic acid is a pivotal building block in modern synthetic chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] Its utility in the synthesis of complex biaryl compounds, which are common motifs in pharmaceuticals and advanced materials, makes a thorough understanding of its physical properties essential for reaction optimization, purification, and formulation.[4][5] This technical guide provides a comprehensive analysis of the solubility characteristics of (3-Amino-5-chlorophenyl)boronic acid. We delve into the core physicochemical principles governing its solubility, present a robust, step-by-step experimental protocol for accurate solubility determination, and discuss expected solubility trends across a spectrum of common organic solvents. This document is intended to serve as a vital resource for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.

Introduction: The Significance of Boronic Acids in Synthesis

Boronic acids and their derivatives have become indispensable tools in organic synthesis, largely due to their unique reactivity, stability, and relatively low toxicity.[6] Their prominence surged with the advent of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2][3] (3-Amino-5-chlorophenyl)boronic acid, with its trifunctional nature—a nucleophilic amino group, an electron-withdrawing chloro group, and the versatile boronic acid moiety—offers synthetic chemists a strategic platform for creating highly functionalized molecules.

Successful execution of reactions involving this reagent hinges on its dissolution in an appropriate solvent. The solvent not only facilitates interaction between reactants but also influences reaction kinetics, pathway, and yield. Poor solubility can lead to sluggish or incomplete reactions, complicate purification, and introduce batch-to-batch variability. Therefore, a quantitative understanding of the solubility of (3-Amino-5-chlorophenyl)boronic acid is not merely academic; it is a prerequisite for developing scalable, reproducible, and efficient synthetic processes.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational guideline: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[7] The molecular structure of (3-Amino-5-chlorophenyl)boronic acid presents a nuanced case, featuring both polar and nonpolar characteristics.

Molecular Structure Analysis:

-

Boronic Acid Group (-B(OH)₂): This is a highly polar, acidic functional group capable of acting as both a hydrogen bond donor (from the -OH groups) and a Lewis acid (the vacant p-orbital on the boron atom). This group is the primary driver of solubility in polar, protic solvents.

-

Amino Group (-NH₂): A polar, basic group that can act as a hydrogen bond donor and acceptor. It enhances the molecule's polarity and its ability to interact with protic and other polar solvents.

-

Chloro Group (-Cl): An electronegative, electron-withdrawing group that introduces a dipole moment, contributing to the overall polarity of the molecule.

-

Phenyl Ring: The aromatic ring is inherently nonpolar (hydrophobic) and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

The interplay of these groups dictates the molecule's overall polarity and its solubility profile. The presence of strong hydrogen bonding groups (-B(OH)₂ and -NH₂) suggests that solubility will be significant in solvents capable of hydrogen bonding. However, the nonpolar phenyl ring will limit solubility in highly polar, aqueous systems while promoting it in organic solvents with some aromatic or nonpolar character.

Furthermore, it is crucial to recognize that boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines.[8][9] This equilibrium is influenced by the solvent, temperature, and concentration. The formation of the less polar boroxine can significantly complicate solubility measurements and affect reactivity.[8]

Solvent Selection and Expected Solubility Trends

A systematic approach to understanding solubility involves testing a panel of solvents with varying polarities and functionalities. The table below outlines common organic solvents, their properties, and the expected solubility trend for (3-Amino-5-chlorophenyl)boronic acid.

| Solvent | Class | Polarity Index | Hydrogen Bonding | Expected Solubility of (3-Amino-5-chlorophenyl)boronic acid |

| Toluene | Nonpolar Aromatic | 2.4 | None | Low to Moderate: The aromatic ring will interact favorably, but the polar groups will limit solubility. |

| Hexane | Nonpolar Aliphatic | 0.1 | None | Very Low: Dominated by unfavorable interactions with the polar functional groups. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Acceptor | Low to Moderate: Can engage in dipole-dipole interactions but lacks hydrogen bond donating ability. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 4.0 | Acceptor | Moderate to High: A good balance of polarity and ether oxygen acting as a hydrogen bond acceptor. Often a good solvent for Suzuki reactions.[8] |

| Ethyl Acetate (EtOAc) | Polar Aprotic (Ester) | 4.4 | Acceptor | Moderate: The ester group can accept hydrogen bonds, but the overall polarity is moderate. |

| Acetone | Polar Aprotic (Ketone) | 5.1 | Acceptor | Moderate to High: The polar ketone group is a strong hydrogen bond acceptor. Phenylboronic acid shows good solubility in ketones.[10] |

| Acetonitrile (MeCN) | Polar Aprotic | 5.8 | Acceptor | Moderate: Highly polar, but less effective at solvating the boronic acid group than protic solvents. |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Acceptor | High: A highly polar solvent capable of strong dipole-dipole interactions and hydrogen bond acceptance. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Acceptor | High: A very strong hydrogen bond acceptor, known for dissolving a wide range of compounds. |

| Methanol (MeOH) | Polar Protic | 5.1 | Donor & Acceptor | High: Capable of extensive hydrogen bonding with both the amino and boronic acid groups. |

| Isopropanol (IPA) | Polar Protic | 3.9 | Donor & Acceptor | Moderate to High: Similar to methanol but slightly less polar. |

Hypothesis: The solubility of (3-Amino-5-chlorophenyl)boronic acid is expected to be highest in polar aprotic solvents like DMF and DMSO, and polar protic solvents like Methanol. It is predicted to be moderate in ethers and ketones like THF and acetone, and low in nonpolar hydrocarbons like hexane.

Experimental Protocol for Solubility Determination

This section provides a detailed, self-validating methodology for the quantitative determination of solubility using the isothermal equilibrium method followed by gravimetric analysis. This method is reliable and requires standard laboratory equipment.

Materials and Equipment

-

(3-Amino-5-chlorophenyl)boronic acid (analytical grade, finely powdered)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Calibrated thermometer or temperature probe

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes (glass or polypropylene)

-

Pre-weighed glass sample pans or vials for drying

-

Vacuum oven or desiccator

Experimental Workflow Diagram

Caption: Workflow for isothermal solubility determination.

Step-by-Step Procedure

-

Preparation: To a series of glass vials, add an excess amount of powdered (3-Amino-5-chlorophenyl)boronic acid. The key is to ensure that undissolved solid will remain at equilibrium. A starting point is ~50-100 mg.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.00 mL) of the chosen organic solvent into each vial.

-

Equilibration: Securely cap the vials. Place them in a thermostatic shaker set to a constant temperature (e.g., 25.0 °C). Agitate the slurries for a sufficient time to ensure equilibrium is reached (24 to 48 hours is typical). The presence of persistent undissolved solid at the end of this period is essential for a valid measurement.

-

Settling: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. This step is critical to avoid clogging the filter during sampling.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

-

Filtration: Immediately attach a 0.22 µm syringe filter and dispense the solution into a pre-weighed (tared) sample pan or vial. The filtration step ensures that no solid microparticles are transferred, which would erroneously inflate the solubility measurement.

-

Mass Determination (Filtrate): Accurately weigh the pan containing the filtered solution to determine the exact mass of the aliquot taken.

-

Solvent Evaporation: Place the pan in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight is constant.

-

Mass Determination (Solute): Accurately weigh the pan containing the dried solid residue. The difference between this mass and the initial tare mass of the pan is the mass of the dissolved solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of dried solute [mg]) / (Volume of filtrate [mL])*

(Note: The volume of the filtrate can be calculated from its mass and the known density of the solvent at the experimental temperature.)

Data Presentation and Interpretation

Table: Solubility of (3-Amino-5-chlorophenyl)boronic acid at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Observations |

| Hexane | Nonpolar Aliphatic | Record experimental value | e.g., Insoluble |

| Toluene | Nonpolar Aromatic | Record experimental value | e.g., Sparingly soluble |

| Dichloromethane | Polar Aprotic | Record experimental value | e.g., Sparingly soluble |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Record experimental value | e.g., Soluble |

| Acetone | Polar Aprotic (Ketone) | Record experimental value | e.g., Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Record experimental value | e.g., Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Record experimental value | e.g., Freely Soluble |

| Methanol | Polar Protic | Record experimental value | e.g., Freely Soluble |

Practical Considerations and Troubleshooting

-

Compound Purity: Ensure the starting material is of high purity. Impurities can affect solubility measurements.

-

Anhydride Formation: Be aware of the potential for boroxine formation, especially when heating or under prolonged storage.[8] This can manifest as inconsistent solubility results. Storing the boronic acid under dry conditions is recommended.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately measured temperature during equilibration and sampling is critical for reproducibility.

-

Equilibrium Time: For some solute-solvent systems, reaching equilibrium can take longer than 24 hours. If results are not reproducible, consider extending the equilibration time.

-

Hygroscopic Solvents: Solvents like DMF and DMSO are hygroscopic. Absorbed water can influence the solubility of the boronic acid. Use anhydrous solvents for best results.

Conclusion

A comprehensive understanding of the solubility of (3-Amino-5-chlorophenyl)boronic acid is fundamental to its effective use in synthetic and medicinal chemistry. This guide has detailed the key molecular features that dictate its solubility profile, highlighting the competing influences of its polar hydrogen-bonding groups and its nonpolar aromatic core. The provided experimental protocol offers a robust framework for researchers to generate precise and reliable solubility data in their own laboratories. By systematically evaluating solubility in a range of organic solvents, scientists can make informed decisions for reaction design, process optimization, and product formulation, ultimately enabling the full potential of this versatile chemical building block.

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Chemist, T. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[11]

-

Various Authors. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[3]

-

Various Authors. (n.d.). Solubility test for Organic Compounds. Retrieved February 16, 2026.[12]

-

Yang, W., Gao, X., & Wang, B. (2003). Boronic acid compounds as potential pharmaceutical agents. Medicinal Research Reviews, 23(3), 346-368.[13]

-

Various Authors. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. Retrieved February 16, 2026.[14]

-

Al-Rawashdeh, R. M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Biomolecular Structure and Dynamics.[4]

-

Singh, M., & Kumar, S. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2560.[5]

-

Ghosh, S., et al. (2021). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. Chemical Communications, 57(67), 8293-8312.[6]

-

Various Authors. (n.d.). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. ACS Publications. Retrieved February 16, 2026.[15]

-

Various Authors. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 16, 2026.[7]

-

Various Authors. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 16, 2026.[16]

-

Various Authors. (2023, August 31). Solubility of Organic Compounds. Retrieved February 16, 2026.

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.[8][10]

-

Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 124-130.[17][18]

-

Adamczyk-Woźniak, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4531–4538.[9]

Sources

- 1. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. The modern role of boron as a ‘magic element’ in biomedical science: chemistry perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. chem.ws [chem.ws]

- 8. d-nb.info [d-nb.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. m.youtube.com [m.youtube.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. DSpace [kuscholarworks.ku.edu]

- 14. scribd.com [scribd.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. www1.udel.edu [www1.udel.edu]

- 17. scispace.com [scispace.com]

- 18. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

Comparative Reactivity Profile: Halogenated vs. Non-Halogenated Aminophenylboronic Acids

This guide provides a comparative technical analysis of 3-Aminophenylboronic acid (3-APBA) and its halogenated derivative, (3-Amino-5-chlorophenyl)boronic acid (3-A-5-Cl-PBA) .

These two compounds represent a classic case study in structural tuning : how a single substituent (Chlorine) alters the electronic landscape to shift pKa, modify nucleophilicity, and dictate application suitability—specifically between high-pH chemical synthesis and physiological-pH biosensing.

Executive Summary: The Electronic Trade-Off

The core distinction between these molecules lies in the inductive electron-withdrawing nature (-I) of the chlorine atom at the 5-position.

-

3-APBA: The "Standard." Higher pKa (~8.8). The amine is moderately nucleophilic. Ideal for synthetic chemistry where basic conditions are tolerated.

-

3-A-5-Cl-PBA: The "Tuned Variant." Lower pKa (~7.2–7.6). The chlorine atom pulls electron density from the aromatic ring, stabilizing the anionic boronate form. This makes it superior for glucose sensing at physiological pH (7.4) but renders the amine less nucleophilic for conjugation.

Quick Comparison Matrix

| Feature | 3-Aminophenylboronic acid (3-APBA) | (3-Amino-5-chlorophenyl)boronic acid |

| Boronic Acid pKa | ~8.8 (High) | ~7.4 (Low - Tuned) |

| Amine Nucleophilicity | Moderate | Low (Deactivated by meta-Cl) |

| Suzuki Reactivity | Good (Requires amine protection) | High (Faster transmetallation, less Pd poisoning) |

| Protodeboronation | Stable in acid; moderate in base | Risk: Unstable in strong base (C-B cleavage) |

| Primary Application | Synthetic Building Block | Physiological Glucose/Diol Sensor |

Electronic Landscape & pKa Tuning

The reactivity differences are governed by the Hammett substituent constants. The chlorine atom at the 5-position exerts a strong inductive effect ($ \sigma_m \approx 0.37 $) that propagates to both functional groups.

Mechanism of pKa Shift

For boronic acids to bind diols (sugars), they must transition from a neutral trigonal planar form to an anionic tetrahedral form.

-

3-APBA: The ring is relatively electron-rich. The boron center is less Lewis acidic, requiring a higher pH (more

) to form the boronate anion. -

3-A-5-Cl-PBA: The electron-withdrawing Chlorine depletes electron density from the ring. This increases the Lewis acidity of the boron center, allowing it to accept an

(or diol lone pair) at a lower, neutral pH.

Synthetic Protocol: Suzuki-Miyaura Coupling[2][3][4]

Challenge: Free amines can coordinate to Palladium (Pd), poisoning the catalyst. Advantage of 3-A-5-Cl-PBA: The reduced nucleophilicity of the amine (due to Cl) makes it less likely to poison the catalyst than 3-APBA. However, the electron-deficient ring makes the C-B bond more fragile (protodeboronation) in strong bases.

Protocol: Ligand-Free Coupling for Unprotected Amines

This protocol uses a phase-transfer strategy to avoid amine protection steps.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Boronic Acid (1.2 equiv)[1]

- (2 mol%)

- (2.0 equiv)

-

Solvent: Water/Ethanol (1:1) or TBAB (Tetrabutylammonium bromide) melt.

Step-by-Step Workflow:

-

Preparation: Charge a reaction vial with the aryl halide and 3-A-5-Cl-PBA (or 3-APBA).

-

Base Addition: Add

. Note: For 3-A-5-Cl-PBA, avoid strong hydroxide bases (NaOH/KOH) to prevent protodeboronation. -

Catalyst: Add

. No phosphine ligand is required if using the TBAB method, as the amine itself acts as a weak ligand without irreversibly sequestering the Pd. -

Reaction: Heat to 80°C for 4–6 hours.

-

Observation: 3-A-5-Cl-PBA will typically react faster in the transmetallation step due to the electron-deficient ring but requires strict temperature control to avoid decomposition.

-

-

Workup: Acidify carefully to pH 6 (to protonate the amine but not hydrolyze the product), extract with EtOAc.

Application: Biosensor Immobilization

When attaching these molecules to surfaces (e.g., electrodes or hydrogels) for glucose sensing, the amine is the anchor.

Reactivity Shift in Amide Coupling

-

3-APBA: Reacts rapidly with NHS-esters.

-

3-A-5-Cl-PBA: Reacts slowly . The inductive effect of Cl reduces the electron density on the Nitrogen lone pair.

Protocol Adjustment for 3-A-5-Cl-PBA:

-

Activation: Use EDC/sulfo-NHS to activate the carboxylic acid on the surface/polymer.

-

pH Boost: Perform the conjugation at pH 8.0–8.5 (instead of 7.2). You must deprotonate the amine to ensure it is nucleophilic, but do not exceed pH 9.0 to avoid boronic acid complexation.

-

Time: Increase reaction time from 2 hours (standard) to overnight (12–16h) .

Glucose Sensing Mechanism[1][6][7][8][9]

This is the primary reason to choose 3-A-5-Cl-PBA .

Standard 3-APBA has a pKa of ~8.8. At physiological pH (7.4), it exists primarily in the neutral trigonal form, which binds glucose poorly. The chlorinated derivative (pKa ~7.4) exists in a significant equilibrium with the tetrahedral boronate form at pH 7.4, allowing for high-sensitivity detection without buffer adjustment.

References

-

Mechanism of Protodeboronation

- Title: Base-Catalyzed Aryl-B(OH)

- Source: Journal of the American Chemical Society (2017).

-

URL:[Link]

-

Boronic Acid pKa Tuning for Sensors

-

Suzuki Coupling of Amines

- Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Free Aminophenylboronic Acids.

- Source: Organic Letters (2011).

-

URL:[Link]

-

Hammett Constants & Reactivity

- Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters.

- Source: Chemical Reviews (1991).

-

URL:[Link]

Sources

Synthesis of (3-Amino-5-chlorophenyl)boronic Acid: A Technical Guide for Drug Development Professionals

Abstract

(3-Amino-5-chlorophenyl)boronic acid is a critical building block in contemporary drug discovery, valued for its role in constructing complex molecular architectures via Suzuki-Miyaura cross-coupling reactions.[1][2] This guide provides an in-depth technical overview of a robust and scalable synthetic route to this key intermediate, starting from the readily available 3-bromo-5-chloroaniline. The focus is on the practical application of a lithiation-borylation sequence, detailing the underlying chemical principles, a comprehensive experimental protocol, and critical safety considerations. This document is intended to serve as a practical resource for researchers and process chemists in the pharmaceutical and biotechnology sectors.

Introduction: The Strategic Importance of Arylboronic Acids

Arylboronic acids and their corresponding esters are indispensable tools in modern organic synthesis, largely due to their versatility in palladium-catalyzed cross-coupling reactions.[3][4] The Suzuki-Miyaura coupling, in particular, has become a favored method for the formation of carbon-carbon bonds in the synthesis of a wide array of biologically active molecules.[2] The target molecule, (3-amino-5-chlorophenyl)boronic acid, offers a unique combination of functionalities: a nucleophilic amino group for further derivatization, a chloro substituent for modulating electronic properties, and the boronic acid moiety for subsequent coupling reactions. This trifecta of functional handles makes it a highly sought-after intermediate in the development of novel therapeutics.

Synthetic Strategy: Lithiation-Borylation of 3-Bromo-5-chloroaniline

The chosen synthetic pathway involves a two-step sequence: the selective lithiation of 3-bromo-5-chloroaniline followed by quenching with a borate ester. This approach is favored for its efficiency and regioselectivity.

Rationale for the Lithiation-Borylation Approach

While other methods for the synthesis of arylboronic acids exist, such as the Miyaura borylation of aryl halides, the lithiation-borylation route offers distinct advantages for this particular substrate.[5][6] The strong electron-withdrawing nature of the bromine and chlorine atoms on the aromatic ring facilitates the initial deprotonation step. Furthermore, this method allows for a direct and convergent synthesis, often leading to higher overall yields compared to multi-step sequences that might involve protection and deprotection of the aniline's amino group.

Reaction Mechanism

The synthesis proceeds through two key mechanistic steps:

-

Directed Ortho-Lithiation: The synthesis commences with the deprotonation of 3-bromo-5-chloroaniline using a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures.[7] The bromine atom, being more electron-withdrawing and larger than chlorine, directs the lithium to the ortho position (C2). This regioselectivity is a well-established phenomenon in the lithiation of substituted aromatics.[8]

-

Borylation: The resulting aryllithium intermediate is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate or trimethyl borate.[7] This addition forms a boronate complex.

-

Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the desired (3-amino-5-chlorophenyl)boronic acid.

Caption: Overall workflow of the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities with appropriate safety and engineering controls.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 3-Bromo-5-chloroaniline | 96558-78-0 | 206.47 | Solid |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | Pyrophoric liquid[9] |

| Triisopropyl borate | 5419-55-6 | 188.08 | Liquid |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Flammable liquid |

| Hydrochloric acid (HCl), 2M | 7647-01-0 | 36.46 | Corrosive liquid |

| Diethyl ether | 60-29-7 | 74.12 | Flammable liquid |

| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | Aqueous solution |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | Desiccant |

Step-by-Step Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3-bromo-5-chloroaniline (1.0 eq). The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere. Anhydrous tetrahydrofuran (THF) is then added via syringe to dissolve the starting material.

-

Lithiation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M solution in hexanes) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.[7] The solution will typically change color, indicating the formation of the aryllithium species. The reaction is stirred at -78 °C for an additional 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. A precipitate may form upon addition. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Quenching: The reaction is carefully quenched by the slow addition of 2M hydrochloric acid at 0 °C until the pH is acidic (pH ~2). The mixture is then transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude (3-amino-5-chlorophenyl)boronic acid is purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to afford the final product as a solid.[10]

Safety Considerations: Handling Pyrophoric and Reactive Reagents

The use of n-butyllithium necessitates strict adherence to safety protocols due to its pyrophoric nature.[11][12][13]

-

Inert Atmosphere: All manipulations involving n-butyllithium must be carried out under a dry, inert atmosphere (nitrogen or argon) to prevent spontaneous ignition upon contact with air.[9][11]

-

Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions, as n-butyllithium reacts violently with water.[9][12] All glassware must be flame-dried, and anhydrous solvents must be used.

-

Personal Protective Equipment (PPE): Appropriate PPE, including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

-

Quenching: The quenching of any residual n-butyllithium and the reaction mixture must be performed slowly and at low temperatures to control the exothermic reaction.

Triisopropyl borate is flammable and an irritant. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.

Characterization and Quality Control

The identity and purity of the synthesized (3-amino-5-chlorophenyl)boronic acid should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The lithiation-borylation of 3-bromo-5-chloroaniline is a reliable and efficient method for the synthesis of (3-amino-5-chlorophenyl)boronic acid, a valuable intermediate in drug discovery. By understanding the underlying chemical principles and adhering to stringent safety protocols, researchers can successfully produce this key building block for the development of novel therapeutics. This guide provides a comprehensive framework to support these efforts, from reaction setup to product characterization.

Caption: A step-by-step experimental workflow.

References

- Vertex Pharmaceuticals. (n.d.). Aminophenylboronate Affinity Adsorbents. Bioprocess Online.

- Gomes, A. G., et al. (2014). Boronic acid-modified magnetic materials for antibody purification. Journal of the Royal Society Interface, 11(98), 20140533.

- CN109467569B. (2020). Synthetic method of 3-aminophenylboronic acid. Google Patents.

- Organic Syntheses. (n.d.). Procedure for Recrystallization of Arylboronic Acids. Organic Syntheses.

- Gomes, A. G., et al. (2014). Boronic acid-modified magnetic materials for antibody purification. PMC - NIH.

- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.

- Alfa Chemistry. (2025, January 13). Miyaura Borylation Reaction.

- New Jersey Department of Health. (n.d.). Hazard Summary: Butyl Lithium. NJ.gov.

- Sigma-Aldrich. (1998, April 7). m-Aminophenylboronic acid–Agarose (A8530) - Product Information Sheet.

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

- ChemicalBook. (2019, September 6). n-Butyllithium-Hazard and Toxicity.

- Environmental Health and Safety. (n.d.). Standard Operating Procedure n-Butyllithium.

- Benchchem. (n.d.). Synthesis routes of 3-Chlorophenyl boronic acid.

- ChemicalBook. (n.d.). 3-Chlorophenylboronic acid synthesis.

- Unciti-Broceta, A., et al. (2008). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC.

- Al-dujaili, A. H., et al. (2020). Summary of the Miyaura borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. ResearchGate.

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

- Thermo Fisher Scientific. (2010, April 6). SAFETY DATA SHEET: n-Butyllithium, 2.5M in hexane.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Soderquist, J. A., & Anderson, C. L. (2018, June 23). Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare.

- Aggarwal, V. K., & O'Brien, J. M. (2017, February 28). Standard Lithiation–Borylation A user's guide.

- Muthumari, S., & Ramesh, R. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.

- Gierczyk, B., et al. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.

- Aggarwal, V. K., et al. (2011, November 3). Highly Enantioselective Synthesis of Tertiary Boronic Esters and their Stereospecific Conversion to other Functional Groups. University of Bristol.

- Gallego, G. M., et al. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.

- PubChem. (n.d.). (3-Bromo-5-chlorophenyl)boronic acid.

- Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7715-7718.

- De la Cruz, P., et al. (2006). Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. Straightforward access to highly substituted nicotinic acid derivatives. The Journal of Organic Chemistry, 71(26), 9893-9896.

- PubChem. (n.d.). 3-Bromo-5-chloroaniline.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. Straightforward access to highly substituted nicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. nj.gov [nj.gov]

- 12. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 13. enhs.uark.edu [enhs.uark.edu]

The Bioisosteric Potential of Chloro-Substituted Amino Arylboronic Acids: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide:

Authored by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of modern medicinal chemistry, the strategic design of bioactive molecules hinges on the nuanced interplay of functional groups to optimize potency, selectivity, and pharmacokinetic profiles. This guide delves into the compelling bioisosteric potential of a unique chemical class: chloro-substituted amino arylboronic acids. We will explore the synergistic effects of combining the versatile boronic acid moiety, the strategic placement of an amino group, and the profound influence of chlorine substitution. For researchers and drug development professionals, this document serves as a technical primer, elucidating the rationale, synthetic strategies, and evaluation protocols for harnessing these compounds in the pursuit of novel therapeutics. We will dissect how the boronic acid group acts as a powerful bioisostere for carboxylic acids and phenols, capable of forming reversible covalent bonds with enzyme targets.[1][2][3][4] Furthermore, we will examine how the "magic chloro" effect and amino functionalization can be leveraged to fine-tune electronic properties, modulate pKa, and enhance target engagement, ultimately paving the way for the next generation of rationally designed inhibitors.[5][6][7][8]

Chapter 1: Foundational Concepts in Modern Drug Design

The Principle of Bioisosterism: Beyond Classical Mimicry

Bioisosterism, the practice of substituting one functional group for another with similar physicochemical properties, has evolved from a simple tool for patent extension into a sophisticated strategy for lead optimization. The goal is to modulate a molecule's properties—such as size, shape, electronic distribution, and lipophilicity—to enhance its biological activity, improve its metabolic stability, or reduce its toxicity. This guide focuses on non-classical bioisosteres, where functional groups with different atomic compositions can produce similar biological effects.

Arylboronic Acids: A Privileged Scaffold in Medicinal Chemistry

Arylboronic acids have emerged as a "privileged" scaffold in drug discovery, a status underscored by the FDA approval of drugs like bortezomib (Velcade®), a proteasome inhibitor.[1] Their utility stems from several unique characteristics:

-

Lewis Acidity: The boron atom possesses an empty p-orbital, making the boronic acid a Lewis acid capable of accepting an electron pair. This allows it to form a reversible covalent bond with nucleophilic residues, such as the serine in the active site of proteases.[9][10][11]

-

Bioisostere for Carboxylic Acids and Phenols: Boronic acids are effective bioisosteres of carboxylic acids and phenols.[1][2][4] Unlike carboxylic acids, which are typically ionized at physiological pH, arylboronic acids have a higher pKa (around 9), allowing them to remain largely protonated and improving their ability to cross cell membranes.[3][4][12]

-

Synthetic Versatility: Arylboronic acids are stable, generally non-toxic, and serve as key building blocks in synthetic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][13]

The "Magic" of Chlorine: Strategic Halogenation in Drug Design

The incorporation of chlorine into a drug candidate is a well-established strategy to enhance its pharmacological profile.[14] Over 250 FDA-approved drugs contain chlorine, a testament to its "magic" effect.[5][6][7] Strategic chlorination can:

-

Increase Potency: A chlorine atom can occupy hydrophobic pockets in a binding site, increasing binding affinity.

-

Enhance Metabolic Stability: Chlorine can block sites of metabolic oxidation, thereby increasing the drug's half-life.[8]

-

Modulate Physicochemical Properties: The addition of chlorine increases lipophilicity and can alter the electronic properties of an aromatic ring, influencing the pKa of nearby functional groups.[5][6][8]

Chapter 2: The Convergence of Chlorine, Amine, and Boronic Acid Moieties

The true potential of this chemical class lies in the synergistic interplay of its three core components. The strategic combination of a chloro-substituent, an amino group, and an arylboronic acid core creates a scaffold with tunable properties for targeted drug design.

Physicochemical Properties of Chloro-Substituted Amino Arylboronic Acids

The substitution pattern on the aryl ring profoundly impacts the molecule's behavior.

-

Impact on Acidity (pKa) and Lewis Acid Character: The acidity of the boronic acid is critical for its interaction with biological targets. An electron-withdrawing group, such as chlorine, attached to the aromatic ring will decrease the pKa of the boronic acid, making it a stronger Lewis acid.[1] Conversely, an electron-donating amino group will increase the pKa. The relative positions of these groups allow for fine-tuning of the boronic acid's electronic character to optimize target binding.[15][16]

-

Lipophilicity and Membrane Permeability: The chlorine atom generally increases a molecule's lipophilicity, which can enhance membrane permeability and cell uptake.[8] However, the presence of the polar amino and boronic acid groups must be balanced to maintain adequate aqueous solubility. This balance is a key consideration in designing orally bioavailable drugs.

Rationale for Bioisosteric Replacement

The primary rationale for using chloro-substituted amino arylboronic acids is to mimic endogenous ligands or other functional groups while offering distinct advantages.

-

Mimicking the Tetrahedral Transition State: In the context of serine proteases, the boronic acid acts as a "warhead." The active site serine attacks the electrophilic boron atom, forming a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis.[9] This results in potent, reversible inhibition.[9][17]

-

Targeting Enzyme Active Sites: The amino group can be positioned to form key hydrogen bonds or salt bridges with residues in the enzyme's active site, enhancing binding affinity and selectivity. The chloro-substituent can engage with hydrophobic pockets, further anchoring the inhibitor. This multi-point interaction is a hallmark of a well-designed, potent inhibitor.

Diagram 1: Conceptual Workflow for Bioisostere Design

Caption: A workflow for designing and evaluating chloro-substituted amino arylboronic acids as bioisosteres.

Chapter 3: Synthetic Strategies and Methodologies

The synthesis of these molecules requires a multi-step approach that is both robust and flexible to allow for the generation of diverse analogues for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis

A common retrosynthetic approach involves disconnecting the arylboronic acid at the carbon-boron bond, which can be formed via a palladium-catalyzed cross-coupling reaction, and at the carbon-nitrogen bond of the amino group.

Diagram 2: Synthetic Workflow

Caption: A generalized synthetic workflow for preparing the target compounds.

Key Synthetic Pathway: Protocol for Synthesis of a Model Compound

This protocol outlines the synthesis of (2-amino-5-chlorophenyl)boronic acid, a representative example.

Materials:

-

5-Chloro-2-bromoaniline

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

-

Miyaura Borylation:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-chloro-2-bromoaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the mixture by bubbling N₂ or Ar through the solvent for 15-20 minutes.

-

Add Pd(dppf)Cl₂ (0.03 eq) to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Causality: This palladium-catalyzed reaction is a reliable method for installing a boronic ester onto an aryl halide.[1] The dppf ligand is effective for this type of transformation.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product (the boronic ester intermediate) by flash column chromatography on silica gel.

-

-

Deprotection to Boronic Acid:

-

Dissolve the purified boronic ester in a suitable solvent system (e.g., acetone/water).

-

Add an aqueous solution of HCl (e.g., 2M) and stir vigorously at room temperature for 2-4 hours. The pinacol protecting group is hydrolyzed under acidic conditions.

-

Neutralize the mixture carefully with an aqueous solution of NaOH to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final (2-amino-5-chlorophenyl)boronic acid.

-

Purification and Characterization

The final compound should be characterized to confirm its identity and purity using standard analytical techniques, including:

-

NMR Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Chapter 4: In Vitro Evaluation of Bioisosteric Potential

Once synthesized, the compounds must be evaluated in a series of in vitro assays to determine their potency, selectivity, and drug-like properties.

Target Engagement and Potency Assessment: Inhibition of Serine Proteases

Arylboronic acids are well-documented inhibitors of serine proteases.[9][10][11][18] The following protocol describes a general method for assessing their inhibitory activity.

Diagram 3: Mechanism of Serine Protease Inhibition

Caption: Boronic acid inhibition of a serine protease via formation of a reversible tetrahedral adduct.

Protocol: Serine Protease Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the target serine protease (e.g., chymotrypsin, trypsin) in a suitable assay buffer (e.g., Tris-HCl, pH 7.5).

-

Prepare a stock solution of a chromogenic or fluorogenic substrate specific to the protease.

-

-

Assay Procedure:

-

Perform serial dilutions of the test compound stock solution in assay buffer to create a range of concentrations.

-

In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

-

Add a small volume of the diluted test compound (or DMSO for control wells) to the enzyme and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C). This allows the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Table 1: Representative Data for Arylboronic Acid Inhibitors of Chymotrypsin

| Compound | Substituents | Ki (µM) | Reference |

| Phenylboronic Acid | -H | 2000 | [18] |

| 3-Nitrophenylboronic Acid | 3-NO₂ | 210 | [18] |

| 3-Aminophenylboronic Acid | 3-NH₂ | 13000 | [18] |

Note: This table is illustrative, based on literature data for substituted phenylboronic acids. The Ki values demonstrate the impact of substituents on inhibitory potency.

Chapter 5: Data Interpretation and Lead Optimization

Structure-Activity Relationship (SAR) Studies

The data gathered from the in vitro assays forms the basis of SAR studies. By comparing the activity of different analogues, researchers can deduce the importance of the position and nature of the chloro and amino substituents. For example:

-

Position of Chlorine: Does a chlorine atom at the ortho-, meta-, or para- position lead to higher potency? This can provide insights into the shape and hydrophobicity of the enzyme's binding pocket.

-

Position of the Amino Group: Does the amino group contribute to binding through hydrogen bonding or a salt bridge? Its optimal position will depend on the location of complementary residues in the target.

-

Synergistic Effects: How does the combination of chloro and amino groups at different positions affect the overall activity and physicochemical properties?

The insights from SAR studies guide the next round of molecular design and synthesis, in an iterative process aimed at identifying a lead candidate with an optimal balance of potency, selectivity, and drug-like properties.

Future Directions and Emerging Applications

The principles outlined in this guide are not limited to serine proteases. Chloro-substituted amino arylboronic acids hold potential as inhibitors for other enzyme classes, such as threonine proteases and arginases.[10] Furthermore, their ability to interact with diols makes them attractive for developing sensors and drug delivery systems that respond to specific biological cues, such as high glucose levels or the sialic acid-rich surfaces of cancer cells.[19][20][21][22] As our understanding of the nuanced roles of these functional groups grows, so too will their application in the rational design of innovative therapeutics.

References

- Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC - NIH. (n.d.).

- Merging the Versatile Functionalities of Boronic Acid with Peptides. (2021). MDPI.

- Effect of “magic chlorine” in drug discovery: an in silico approach. (n.d.). RSC Publishing.

- Inhibition of serine proteases by arylboronic acids. (n.d.). PubMed.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.).

- Design and Discovery of Boronic Acid Drugs. (n.d.). eScholarship@McGill.

- Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. (n.d.). PNAS.

- Effect of “magic chlorine” in drug discovery: an in silico approach - PMC. (2023).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (n.d.).

- The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. (2025).

- Chlorine in drug discovery and development. (n.d.).

- Inhibition mechanism of peptide boronic acids against serine protease. (n.d.).

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). WuXi AppTec.

- Recent developments in the practical application of novel carboxylic acid bioisosteres. (2023). CORA.

- Aminoboronic Acids and Esters: From Synthetic Challenges to the Discovery of Unique Classes of Enzyme Inhibitors | Request PDF. (n.d.).

- Inhibition of Serine Proteases by Arylboronic Acids. (n.d.).

- Which boronic acids are used most frequently for synthesis of bioactive molecules ?. (n.d.). ChemRxiv.

- On the Computational Determination of the pK a of Some Arylboronic Acids. (2025). MDPI.

- Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (n.d.). IU Indianapolis ScholarWorks.

- Synthesis and structure-activity relationship of boronic acid bioisosteres of combretastatin A-4 as anticancer agents. (2024). ODU Digital Commons.

- A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach | Request PDF. (n.d.).

- Development of Phenylboronic Acid Containing Mucoadhesive Hydrogel Materials for Ophthalmic Drug delivery applic

- Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates | Organic Letters. (2001).

- Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024). Journal of Applied Pharmaceutical Science.

- Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a. (2021). IJN.

- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. (n.d.).

- Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs) - PMC. (n.d.).

- 25.4: Synthesis of Amino Acids. (2020). Chemistry LibreTexts.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 3. drughunter.com [drughunter.com]

- 4. cora.ucc.ie [cora.ucc.ie]

- 5. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. japsonline.com [japsonline.com]

- 21. dovepress.com [dovepress.com]

- 22. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of (3-Amino-5-chlorophenyl)boronic acid

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

(3-Amino-5-chlorophenyl)boronic acid is a valuable reagent in modern synthetic chemistry, particularly in the construction of complex molecules central to drug discovery and materials science. Its utility, however, is paired with potential hazards that necessitate a thorough understanding of its safety profile. This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and emergency management of this compound, moving beyond mere compliance to foster a culture of proactive safety in the laboratory.

Section 1: Chemical Identification and Properties

A precise understanding of a chemical's identity is the foundation of safety. Misidentification can lead to improper handling and unforeseen reactions.

| Identifier | Value |

| IUPAC Name | (3-Amino-5-chlorophenyl)boronic acid |

| CAS Number | 850568-15-3 |

| Molecular Formula | C₆H₇BClNO₂ |

| Molecular Weight | 171.39 g/mol |

| Appearance | Typically a white to off-white solid powder |

| Primary Application | A building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. |

Section 2: Hazard Identification and GHS Classification